Bienvenue dans la boutique en ligne BenchChem!

N-Hydroxy-5-oxoprolinamide

Metalloenzyme Inhibition Zinc Chelation Matrix Metalloproteinase

N-Hydroxy-5-oxoprolinamide (CAS 6360-91-4) is a hydroxamic acid-functionalized pyroglutamic acid derivative that serves as a critical zinc-metalloendopeptidase inhibitor pharmacophore. Unlike simple 5-oxoprolinamide or pyrrolidine carboxamide analogs, the N-hydroxy moiety provides bidentate Zn²⁺ chelation essential for MMP-1/ADAM-17 active-site engagement. Deploy as a fragment hit for elaboration or a reference tool in hydroxamate-based SAR campaigns targeting collagenase/gelatinase families. Also utilized as an N-substitution variant in oxo-prolinamide P2X7 antagonist programs. Procure the (S)-enantiomer (CAS 148650-23-1) for stereochemically defined bioconjugate or affinity-probe construction. Standard research-grade packaging; request quotes for bulk or custom synthesis.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 6360-91-4
Cat. No. B14733459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-5-oxoprolinamide
CAS6360-91-4
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NO
InChIInChI=1S/C5H8N2O3/c8-4-2-1-3(6-4)5(9)7-10/h3,10H,1-2H2,(H,6,8)(H,7,9)
InChIKeyANPFIWMQFQGGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-5-oxoprolinamide (CAS 6360-91-4): A Hydroxamic Acid Derivative for Metalloenzyme-Targeted Research


N-Hydroxy-5-oxoprolinamide (CAS 6360-91-4; IUPAC: N-hydroxy-5-oxopyrrolidine-2-carboxamide) is a small-molecule hydroxamic acid derivative of pyroglutamic acid, with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol . The compound incorporates an N-hydroxyamide (hydroxamic acid) moiety on the 5-oxoproline scaffold, a feature that enables bidentate coordination of zinc ions in metalloenzyme active sites, classifying it among zinc-metalloendopeptidase inhibitor chemotypes [1]. This dual functionality—a biocompatible cyclic amino acid core paired with a metal-chelating warhead—defines its potential utility in enzyme inhibition studies. The hydroxamic acid group is a well-established zinc-binding group in matrix metalloproteinase (MMP) and related metalloenzyme inhibitor design, making this compound relevant for research programs targeting collagenase, gelatinase, and reprolysin-family enzymes.

Why N-Hydroxy-5-oxoprolinamide Cannot Be Substituted by Simple 5-Oxoproline Analogs in Metalloenzyme Research


Generic substitution with non-hydroxamic acid 5-oxoproline analogs or pyrrolidine carboxamides fails because the hydroxamic acid moiety is the critical pharmacophore for zinc-dependent metalloenzyme inhibition. The N-hydroxy group provides a bidentate chelation geometry that coordinates the catalytic zinc ion, a binding mode absent in the parent compound 5-oxoproline (pyroglutamic acid) or simple 5-oxoprolinamide [1]. In the Pfizer hydroxyamide patent series, hydroxamic acid derivatives were explicitly designed as zinc-metalloendopeptidase inhibitors (MMPs and ADAMs), whereas the corresponding carboxylic acid or unsubstituted amide analogs lack the zinc-binding capacity required for effective active-site engagement [1]. Consequently, substitution by a non-hydroxamate congener would abrogate the intended mechanism of action in metalloenzyme inhibition assays, leading to false negatives or irrelevant activity readouts in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-Hydroxy-5-oxoprolinamide (CAS 6360-91-4)


Zinc Chelation-Driven Metalloenzyme Inhibitor Scaffold Differentiation vs. Non-Hydroxamic Acid Pyrrolidine Analogs

N-Hydroxy-5-oxoprolinamide belongs to the 5-oxo-pyrrolidine-2-carboxylic acid hydroxyamide series claimed as zinc-metalloendopeptidase inhibitors in Pfizer patent MXPA99010152A [1]. The hydroxamic acid moiety functions as a bidentate zinc ligand, forming a stable five-membered chelate ring with the active-site Zn²⁺ ion—a coordination mode that is structurally absent in non-hydroxamic acid pyrrolidine-2-carboxamides (e.g., 5-oxoprolinamide itself) and carboxylic acid analogs (e.g., pyroglutamic acid). The patent establishes that hydroxyamide substitution is the defining structural requirement for MMP/ADAM inhibitory activity within this chemotype; compounds lacking the N-hydroxy group are not claimed as active inhibitors. This represents a binary functional differentiation: the hydroxamic acid analog engages the zinc-dependent catalytic machinery, whereas the non-hydroxamate congeners do not.

Metalloenzyme Inhibition Zinc Chelation Matrix Metalloproteinase Structure-Activity Relationship

P2X7 Receptor Antagonist Chemotype vs. N-Phenylmethyl-5-oxo-proline-2-amide Series

N-Hydroxy-5-oxoprolinamide shares the oxo-prolinamide core with the P2X7 receptor antagonist series disclosed in GlaxoSmithKline patents US20080009541 [1] and US7718693 [2]. The N-hydroxy substitution differentiates this compound from the primary claimed series, which generally features N-phenylmethyl substituents. According to BindingDB entry ChEMBL_147425 (CHEMBL754458), certain oxo-prolinamide derivatives have been evaluated for antagonist activity against recombinant rat P2X7 purinoceptor [3]. While specific IC50 or Ki data for N-Hydroxy-5-oxoprolinamide at P2X7 is not publicly available in the identified sources, the hydroxamic acid modification introduces an additional metal-chelating functionality not present in the N-alkyl or N-aryl prolinamide analogs. This structural divergence may alter selectivity profiles across purinergic receptor subtypes compared to the N-phenylmethyl series, warranting targeted screening as a differentiated P2X7 probe.

P2X7 Receptor Purinergic Signaling Inflammation Pain

Hydroxamic Acid Metal-Chelation Motif vs. Carboxylic Acid or Amide Pyroglutamate Analogs

The hydroxamic acid functionality of N-Hydroxy-5-oxoprolinamide forms a five-membered chelate ring with divalent metal ions, as established in the general coordination chemistry of hydroxamic acids [1]. This contrasts with the monodentate or non-chelating behavior of the carboxylic acid group in pyroglutamic acid (5-oxoproline) or the amide group in 5-oxoprolinamide. The bidentate coordination mode results in higher stability constants for metal complexes compared to monodentate carboxylate or amide ligands. While specific stability constant data for N-Hydroxy-5-oxoprolinamide with Zn²⁺ or other biologically relevant metals have not been identified in the public literature, the class-level behavior of hydroxamic acids as superior zinc-binding groups relative to carboxylic acids and amides is well documented across MMP inhibitor medicinal chemistry [1].

Metal Chelation Hydroxamic Acid Chemistry Enzyme Inhibition Design Bioinorganic Chemistry

Recommended Research Application Scenarios for N-Hydroxy-5-oxoprolinamide (CAS 6360-91-4)


Zinc-Dependent Metalloenzyme Inhibitor Screening Panels (MMP, ADAM, TACE)

N-Hydroxy-5-oxoprolinamide is most appropriately deployed in screening cascades for zinc-metalloendopeptidase inhibition, including MMP-1 through MMP-20 and ADAM-17/TACE, as established by the Pfizer hydroxyamide patent class [1]. The hydroxamic acid moiety provides the requisite bidentate zinc chelation that defines inhibitor engagement, making this compound suitable as either a fragment hit for further elaboration or a reference tool for hydroxamate-based pharmacophore validation. Procurement for this application is justified when the research objective requires a pyrrolidine-based hydroxamic acid with the 5-oxo substitution pattern, offering a distinct scaffold geometry compared to linear hydroxamates (e.g., suberoylanilide hydroxamic acid, SAHA) or other cyclic hydroxamic acids.

P2X7 Purinergic Receptor Antagonist SAR Expansion

As a structural analog within the oxo-prolinamide P2X7 antagonist chemotype disclosed by GlaxoSmithKline [1], N-Hydroxy-5-oxoprolinamide serves as an N-substitution variant for structure-activity relationship studies probing the role of hydrogen-bond donor/acceptor capacity at the pyrrolidine nitrogen position. This is distinct from the N-aryl or N-alkyl series that dominate the patent examples and enables orthogonal exploration of the P2X7 pharmacophore.

Metal-Chelating Building Block for Bifunctional Probe or Conjugate Synthesis

The combination of a chiral 5-oxopyrrolidine scaffold (which can be obtained in enantiopure (S) form, CAS 148650-23-1) with a hydroxamic acid metal-chelating terminus makes N-Hydroxy-5-oxoprolinamide a candidate bifunctional building block for constructing metalloenzyme-targeted imaging probes, affinity chromatography resins, or metal-chelating bioconjugates [1]. Procurement of the (S)-enantiomer enables stereochemically defined applications where chirality at the pyrrolidine 2-position influences target binding.

Quote Request

Request a Quote for N-Hydroxy-5-oxoprolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.